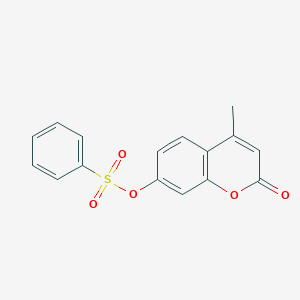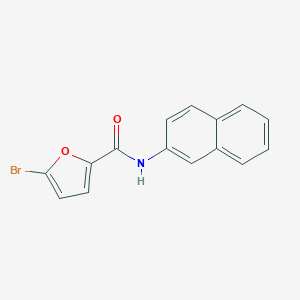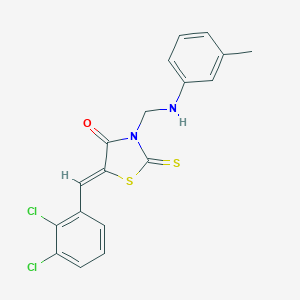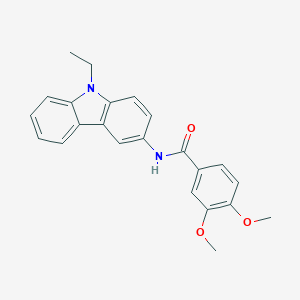![molecular formula C21H22ClN3O3 B387398 3-[4-(4-Chlorphenyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidindion CAS No. 299408-91-6](/img/structure/B387398.png)
3-[4-(4-Chlorphenyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidindion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound with unique physical and chemical properties that have attracted significant attention in scientific research. This compound is known for its complex structure, which includes a piperazine ring, a chlorophenyl group, and a methoxyphenyl group. These structural features contribute to its diverse range of applications in various fields.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial and antiviral activities . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties .
Vorbereitungsmethoden
The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization to yield piperazinopyrrolidinones . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features. Similar compounds include other piperazine derivatives such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSROMPSMCFUEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-N-(2-{2-[4-({4-nitrobenzyl}oxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B387315.png)
![N'-(3-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B387316.png)
![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B387318.png)

![(5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B387322.png)



![O-{3-[(4-iodoanilino)carbonyl]phenyl} diallylthiocarbamate](/img/structure/B387332.png)
![7-[(4-Chloroanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387334.png)


![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![Ethyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387339.png)
